molecular formula C15H14O4S2 B14573431 Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate CAS No. 61522-09-6

Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate

Cat. No.: B14573431
CAS No.: 61522-09-6
M. Wt: 322.4 g/mol
InChI Key: YOHUSQBKTAWUKA-UHFFFAOYSA-N
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Description

Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate is an organosulfur compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two ester groups, a methylsulfanyl group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the desired functional groups. One common method involves the use of Meldrum’s acid derivatives, which are known for their versatility in organic synthesis . The reaction conditions often include the use of solvents such as ethanol and catalysts like sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield dimethyl 2-(sulfinyl)-5-phenylthiophene-3,4-dicarboxylate, while reduction of the ester groups can produce dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-diol.

Scientific Research Applications

Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The presence of the methylsulfanyl group allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Its ability to undergo electrophilic aromatic substitution also enables it to interact with various biomolecules, potentially modulating their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its complex structure and the presence of multiple functional groups, making it a versatile compound for various applications. Its unique combination of properties allows it to participate in a wide range of chemical reactions and interact with different molecular targets, enhancing its potential in scientific research and industrial applications.

Properties

CAS No.

61522-09-6

Molecular Formula

C15H14O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

dimethyl 2-methylsulfanyl-5-phenylthiophene-3,4-dicarboxylate

InChI

InChI=1S/C15H14O4S2/c1-18-13(16)10-11(14(17)19-2)15(20-3)21-12(10)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

YOHUSQBKTAWUKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1C(=O)OC)SC)C2=CC=CC=C2

Origin of Product

United States

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